2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-[(2-methylphenyl)amino]-N’-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(2-methylphenyl)amino]-N’-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization of the indole:
Coupling reactions: The final step involves coupling the functionalized indole with 2-methylphenylamine and acetohydrazide under specific reaction conditions to form the target compound.
Chemical Reactions Analysis
2-[(2-methylphenyl)amino]-N’-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole core, which is rich in π-electrons.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)amino]-N’-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(2-methylphenyl)amino]-N’-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with a role in protein synthesis and neurotransmitter production.
These compounds share the indole core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of 2-[(2-methylphenyl)amino]-N’-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide .
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-prop-2-ynylindol-3-yl)imino-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C20H18N4O2/c1-3-12-24-17-11-7-5-9-15(17)19(20(24)26)23-22-18(25)13-21-16-10-6-4-8-14(16)2/h1,4-11,21,26H,12-13H2,2H3 |
InChI Key |
FRCQDXGGIBQJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC#C)O |
Origin of Product |
United States |
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